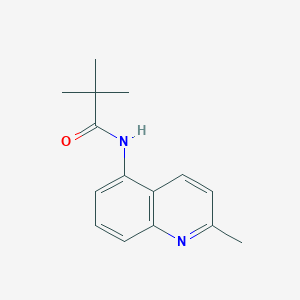![molecular formula C21H24N2O4 B278091 Ethyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B278091.png)
Ethyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate, commonly known as Morinamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Morinamide is a synthetic derivative of the natural flavonoid morin, and it has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学研究应用
Morinamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, Morinamide has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Morinamide has also been found to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, Morinamide has been found to possess insecticidal and fungicidal properties. It can be used as a natural alternative to synthetic pesticides and fungicides, which can have harmful effects on the environment and human health. Morinamide has also been found to enhance the growth and yield of crops, making it a potential candidate for use in agriculture.
In food science, Morinamide has been found to possess antioxidant properties and can be used as a natural preservative to prevent food spoilage and extend the shelf life of food products.
作用机制
The exact mechanism of action of Morinamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer cell growth, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). Morinamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Morinamide has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. Morinamide has also been found to scavenge free radicals and reduce oxidative stress, which can contribute to various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
实验室实验的优点和局限性
Morinamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied for its potential applications in various fields, making it a well-characterized compound. However, one limitation of Morinamide is its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the study of Morinamide. One direction is to further investigate its potential applications in cancer therapy. It has been shown to possess anticancer properties in vitro and in vivo, but more studies are needed to determine its efficacy and safety in humans. Another direction is to investigate its potential applications in agriculture. Morinamide has been found to possess insecticidal and fungicidal properties, but more studies are needed to determine its effectiveness and safety in the field. Finally, more studies are needed to investigate the mechanism of action of Morinamide and its potential applications in various fields.
合成方法
Morinamide can be synthesized by reacting ethyl 5-aminosalicylate with 3-methylbenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reacted with 4-morpholinecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain Morinamide. The synthesis method is relatively straightforward and can be performed in a laboratory setting.
属性
产品名称 |
Ethyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate |
|---|---|
分子式 |
C21H24N2O4 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
ethyl 5-[(3-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-21(25)18-14-17(7-8-19(18)23-9-11-26-12-10-23)22-20(24)16-6-4-5-15(2)13-16/h4-8,13-14H,3,9-12H2,1-2H3,(H,22,24) |
InChI 键 |
LUVMBJGZLGYOTM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C)N3CCOCC3 |
规范 SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)

![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278016.png)

![N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278019.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278021.png)
![N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B278022.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B278024.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide](/img/structure/B278025.png)


![1-{4-[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanamine](/img/structure/B278044.png)
![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)